N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide is a Schiff base compound known for its significant pharmacological and biological activities. The hydrazone moiety in this compound exhibits a unique –N–N=CH- pharmacophore structure, which contributes to its diverse biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced spectroscopic techniques such as infrared, 1H NMR, and 13C NMR spectroscopy, along with X-ray diffraction, is essential for characterizing the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Potential therapeutic applications due to its pharmacological effects.
Industry: Utilized in the development of supramolecular switches, metal structures, and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide involves its interaction with molecular targets and pathways. The compound’s hydrazone moiety plays a crucial role in its biological activity by interacting with various enzymes and receptors. Molecular docking studies have shown that the compound can bind to specific protein targets, influencing their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide
- 4-(dimethylamino)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide
Uniqueness
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide stands out due to its unique dichlorophenyl and dimethylamino substituents, which contribute to its distinct pharmacological profile and enhanced biological activities compared to similar compounds .
Properties
Molecular Formula |
C16H15Cl2N3O |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C16H15Cl2N3O/c1-21(2)12-8-6-11(7-9-12)16(22)20-19-10-13-14(17)4-3-5-15(13)18/h3-10H,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
XVKJUHVQNQNPAA-VXLYETTFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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